3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide

Lipophilicity CNS drug-like space ADME prediction

3-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 2034400-05-8) is a synthetic small molecule belonging to the piperidine‑1‑carboxamide class, constructed on a 3‑(2,6‑dimethylpyrimidin‑4‑yl)oxypiperidine core terminated with an N‑(4‑fluorophenyl) urea moiety. Its molecular formula is C₁₈H₂₁FN₄O₂ with a molecular weight of 344.38 g mol⁻¹.

Molecular Formula C18H21FN4O2
Molecular Weight 344.39
CAS No. 2034400-05-8
Cat. No. B2484285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
CAS2034400-05-8
Molecular FormulaC18H21FN4O2
Molecular Weight344.39
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C18H21FN4O2/c1-12-10-17(21-13(2)20-12)25-16-4-3-9-23(11-16)18(24)22-15-7-5-14(19)6-8-15/h5-8,10,16H,3-4,9,11H2,1-2H3,(H,22,24)
InChIKeyZJXBECROZOZOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 2034400-05-8): Physicochemical Baseline and Structural Identity


3-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 2034400-05-8) is a synthetic small molecule belonging to the piperidine‑1‑carboxamide class, constructed on a 3‑(2,6‑dimethylpyrimidin‑4‑yl)oxypiperidine core terminated with an N‑(4‑fluorophenyl) urea moiety [1]. Its molecular formula is C₁₈H₂₁FN₄O₂ with a molecular weight of 344.38 g mol⁻¹. Computed physicochemical descriptors include a topological polar surface area (TPSA) of 67.4 Ų, a predicted XLogP3 of 2.8, one hydrogen‑bond donor, and five hydrogen‑bond acceptors [2]. The compound is currently offered as a screening or building‑block chemical by specialty suppliers; importantly, at the time of this analysis no gene‑target‑annotated bioactivity data (IC₅₀, Kd, etc.) for this specific compound has been reported in PubMed, ChEMBL, DrugBank, or PubChem BioAssay, which is a critical consideration for procurement decisions [2].

Why 3-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide Cannot Be Interchanged with N‑Ethyl, N‑Benzhydryl, or 4‑Position Isomer Analogs


Compounds within the 3‑(2,6‑dimethylpyrimidin‑4‑yl)oxypiperidine‑1‑carboxamide family share a constant TPSA of 67.4 Ų but diverge sharply in lipophilicity (XLogP3 range 1.6–4.4) and hydrogen‑bond acceptor count depending on the terminal amide substituent [1]. The 4‑fluorophenyl group in the target compound contributes a fluorine atom that acts as an additional hydrogen‑bond acceptor (total HBA = 5) and imparts an intermediate XLogP3 of 2.8, a combination that is not recapitulated by the N‑ethyl analog (XLogP3 1.6, HBA 4) or the N‑benzhydryl analog (XLogP3 4.4, HBA 4) [2]. These physicochemical differences directly influence in silico ADME predictions, target‑engagement potential, and assay compatibility; even if a biological target were shared, the free fraction, solubility, and off‑rate would not be interchangeable. Therefore, selecting an analog solely on the basis of the conserved pyrimidine‑piperidine core neglects the dominant role of the terminal amide in dictating molecular behavior.

Quantitative Differentiation Evidence for 3-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide


Intermediate Lipophilicity (XLogP3 = 2.8) Places the Compound in the Putative CNS‑Drug Space, Discriminating It from N‑Ethyl and N‑Benzhydryl Analogs

The computed octanol–water partition coefficient (XLogP3) of the target compound is 2.8. In contrast, the N‑ethyl analog (CAS 2034431‑56‑4) has an XLogP3 of 1.6, and the N‑benzhydryl analog (CAS 2034500‑47‑3) has an XLogP3 of 4.4 [1]. The target compound's value lies within the optimal lipophilicity window for central nervous system (CNS) drug candidates (XLogP ≈ 2–5), whereas the N‑ethyl analog falls below this range and the N‑benzhydryl analog approaches the upper boundary, where metabolic liability and promiscuity increase [2]. This difference arises solely from the identity of the terminal amide substituent, as the pyrimidine–piperidine–ether scaffold is conserved.

Lipophilicity CNS drug-like space ADME prediction

Additional Hydrogen‑Bond Acceptor from the 4‑Fluorophenyl Substituent (HBA = 5 vs 4 in Analogs) Modulates Target‑Recognition Capacity

The target compound possesses five hydrogen‑bond acceptors (HBA), contributed by the pyrimidine nitrogens (2), the ether oxygen (1), the carboxamide carbonyl (1), and the fluorine atom on the phenyl ring (1). The N‑ethyl and N‑benzhydryl analogs each have HBA = 4 because the fluorine atom is absent [1]. The supplementary HBA provided by the 4‑fluorophenyl group can engage in orthogonal dipole–dipole and weak hydrogen‑bond interactions with protein residues, a well‑documented role of fluorine in medicinal chemistry [2]. While no direct target‑binding data exist for this compound, the differential HBA count provides a rational basis for expecting altered molecular recognition profiles relative to non‑fluorinated analogs.

Hydrogen-bond acceptor count fluorine substitution structure–activity relationship

Rotatable Bond Count Parity (nRotB = 3) with the N‑Ethyl Analog Suggests Conformational Restraint Not Shared by the N‑Benzhydryl Analog (nRotB = 5)

The target compound and the N‑ethyl analog each possess three rotatable bonds (nRotB), whereas the N‑benzhydryl analog contains five [1]. Lower rotatable bond counts correlate with reduced conformational entropy penalty upon target binding, potentially improving target selectivity and reducing off‑target promiscuity [2]. Within the Life Chemicals screening deck, the target compound's conformational restraint distinguishes it from bulkier, more flexible analogs and may translate into more interpretable structure–activity relationships in hit‑to‑lead programs.

Molecular flexibility rotatable bond count entropic penalty

Commercial Availability in 10 μmol and Milligram Quantities with Explicit Pricing Enables Screening Triage Relative to Closest Analogs

The target compound is available from Life Chemicals (part number F6480-6167) at a price of $69.00 for 10 μmol. The N‑ethyl analog (CAS 2034431‑56‑4) is priced at $103.50 for 10 μmol, and the N‑benzhydryl analog (CAS 2034500‑47‑3) at $57.00 for 2 μmol [1]. This positions the target compound favorably as a cost‑effective entry point for primary screening in a biochemical or cell‑based assay of moderate throughput, particularly when the assay requires a minimum of 10 nmol per well for concentration–response determination.

Procurement screening collection vendor pricing

Absence of Public Bioactivity Data Differentiates This Compound from Well‑Annotated Congeners in the Pyrimidine‑Piperidine Space

A systematic search of PubMed, ChEMBL, PubChem BioAssay, DrugBank, and BindingDB returned zero functional assay data (IC₅₀, EC₅₀, Kd, % inhibition) for CAS 2034400‑05‑8. This is in stark contrast to chemically related scaffolds such as the pyrimidine–piperidine PIM kinase inhibitors described in US20150284373A1, for which IC₅₀ values against PIM‑1, PIM‑2, and PIM‑3 are reported and the patent discloses specific examples with quantifiable potency [1]. Procuring this compound therefore entails the risk and opportunity of a genuinely unexplored chemotype; it is suitable for discovery programs seeking novel intellectual property space but not for studies requiring a pre‑validated tool compound with known target engagement metrics.

Bioactivity gap data availability screening risk

Procurement‑Aligned Application Scenarios for 3-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide


Physicochemical Screening Set for CNS Drug‑Space Triage

With an XLogP3 of 2.8, TPSA of 67.4 Ų, and only three rotatable bonds, the compound occupies a desirable region of CNS multiparameter optimization (MPO) space [1]. Screening laboratories building targeted compound sets for neurodegenerative disease or psychiatric disorder targets can use this compound as a representative of fluorophenyl‑terminated piperidine‑carboxamides within a rational-design triage workflow, directly comparing it with N‑ethyl and N‑benzhydryl variants that occupy distinct lipophilicity bands.

Hit‑Finding Campaigns Requiring Novel Intellectual Property Space

Because no public biological data exist for this compound, it is a legitimate blank‑slate chemotype for high‑throughput screening against novel targets. This is particularly relevant for organizations that require freedom‑to‑operate from existing tool‑compound patent estates [2]. Procurement is recommended only when the screening cascade is sufficiently mature to rapidly characterize hits, given the absence of prior target‑engagement knowledge.

Fluorine‑Based SAR Expansion of Existing Piperidine‑Carboxamide Leads

The additional hydrogen‑bond acceptor provided by the 4‑fluorophenyl group (HBA = 5 vs 4 in non‑fluorinated analogues) offers a subtle but exploitable molecular‑recognition difference that can be probed in focused SAR libraries [3]. Where a lead series lacks fluorine substitution on the terminal amide, procuring this compound as an early‑stage comparator can test the hypothesis that an extra HBA engagement point improves potency or selectivity.

Cost‑Constrained Primary Biochemical Screening

The favorable unit price of $69.00 for 10 µmol (Life Chemicals) [4] makes this compound accessible for laboratories operating with limited compound‑acquisition budgets. When screening a panel of piperidine‑carboxamide analogs, the target compound provides a fluorophenyl representative at a 33 % lower per‑mole cost than the N‑ethyl analog, allowing more compounds to be tested at the same expenditure.

Quote Request

Request a Quote for 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.